molecular formula C8H13F3O2 B2531417 Methyl 4-methyl-2-(trifluoromethyl)pentanoate CAS No. 1955522-87-8

Methyl 4-methyl-2-(trifluoromethyl)pentanoate

Cat. No.: B2531417
CAS No.: 1955522-87-8
M. Wt: 198.185
InChI Key: NUUSSNKIGVFWPG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(trifluoromethyl)pentanoate is an organic compound with the molecular formula C8H13F3O2. It is a methyl ester derivative of 4-methyl-2-(trifluoromethyl)pentanoic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-(trifluoromethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-(trifluoromethyl)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(trifluoromethyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-methyl-2-(trifluoromethyl)pentanoic acid or 4-methyl-2-(trifluoromethyl)pentanone.

    Reduction: 4-methyl-2-(trifluoromethyl)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-(trifluoromethyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical processes. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylpentanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 2-(trifluoromethyl)pentanoate: Similar structure but with the trifluoromethyl group in a different position.

    Methyl 4-methyl-2-(difluoromethyl)pentanoate: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

Methyl 4-methyl-2-(trifluoromethyl)pentanoate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 4-methyl-2-(trifluoromethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2/c1-5(2)4-6(7(12)13-3)8(9,10)11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUSSNKIGVFWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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